tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate
Description
tert-Butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate (CAS: 204587-95-1) is a chiral amino alcohol ester with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.326 g/mol . It features a phenyl group, hydroxyl, and amino substituents on a four-carbon backbone, protected by a tert-butyl ester. This compound is widely utilized in organic synthesis, particularly in pharmaceutical intermediates, due to its stereochemical complexity and role in peptidomimetics .
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(16)11(15)9-10-7-5-4-6-8-10/h4-8,11-12,16H,9,15H2,1-3H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPFEPDHSLWUED-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427328 | |
| Record name | tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204587-95-1 | |
| Record name | tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate, also known as tert-butyl 2-amino-3-hydroxy-4-phenylbutanoate, is a chiral amino acid derivative with a molecular formula of and a molecular weight of approximately 251.32 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structural features of this compound include:
- A tert-butyl group , which enhances lipophilicity.
- An amino group that suggests potential interactions in biological systems.
- A phenylbutanoate moiety , contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO3 |
| Molecular Weight | 251.32 g/mol |
| CAS Number | 204587-95-1 |
| IUPAC Name | This compound |
Research indicates that this compound may act primarily as an inhibitor of enkephalinase , an enzyme responsible for the degradation of enkephalins—peptides involved in pain modulation. By inhibiting this enzyme, the compound increases the levels of enkephalins, potentially providing analgesic effects and enhancing endogenous pain relief mechanisms .
Pharmacological Effects
- Pain Management : Due to its role in modulating enkephalin levels, this compound shows promise in therapeutic applications for pain management .
- Neuroprotection : Its ability to influence neurotransmitter systems suggests potential neuroprotective effects .
- Antioxidant Properties : The presence of a phenolic structure may confer antioxidant activity, which has been observed in various assays .
Study on Enkephalinase Inhibition
A study demonstrated that this compound effectively inhibited enkephalinase activity in vitro. The inhibition led to increased levels of enkephalins, correlating with enhanced analgesic effects in animal models .
Antioxidant Activity Assessment
In assays measuring antioxidant capacity (e.g., ABTS and FRAP), the compound exhibited significant free radical scavenging activity. The results indicated that it could effectively inhibit lipid peroxidation processes, showcasing its potential as an antioxidant agent .
Table 2: Antioxidant Activity Results
| Assay Type | IC50 Value (μM) | Comparison with Trolox (IC50) |
|---|---|---|
| ABTS Radical Scavenging | 19.6 | Trolox: 91.8 |
| FRAP | 12.5 | Trolox: 50 |
Scientific Research Applications
Organic Synthesis
Tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate serves as a versatile intermediate in organic synthesis. It can be utilized for:
- Chiral Building Blocks : It is used to synthesize complex organic molecules and pharmaceuticals due to its chiral nature.
- Precursor for Bioactive Compounds : It is involved in the synthesis of various biologically active compounds, enhancing the development of new drugs.
Medicinal Chemistry
Research indicates that this compound may have therapeutic effects, including:
- Antihypertensive Properties : Investigated for its potential to regulate blood pressure through interactions with specific enzyme systems.
- Anticancer Activity : Preliminary studies suggest it may inhibit certain cancer cell lines, although detailed mechanisms are still under investigation .
Biological Research
The compound's structural similarities to amino acids suggest potential roles in metabolic pathways:
- Neurotransmitter Systems : Some studies have explored its effects on neurotransmitter regulation, indicating possible applications in neuropharmacology.
- Enzyme Inhibition Studies : It has been studied for its ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents targeting metabolic disorders .
Case Studies and Experimental Findings
Synthetic Methods
The synthesis of this compound can be achieved through various methods:
Chemical Reactions Analysis
Epoxidation and Hydrogenolysis
The hydroxyl and amino groups are further functionalized through epoxidation and hydrogenolysis:
-
Epoxidation : The syn-elimination of the β-chloro-α-hydroxy ester under basic conditions forms an epoxide intermediate via an SNi mechanism .
-
Hydrogenolysis : The epoxide undergoes Pd/C-catalyzed hydrogenolysis at 50°C under 2 MPa H₂, cleaving the trimethylsiloxy (TMS) protecting group and reducing the epoxide to a vicinal diol . Subsequent Boc protection with Boc₂O yields the final compound .
tert-Butyl Ester Hydrolysis
The tert-butyl ester is hydrolyzed under acidic conditions (e.g., HCl in ethanol) to form the free carboxylic acid, a precursor for ACE inhibitors like benazepril .
Table 2: Hydrolysis Conditions
| Parameter | Value |
|---|---|
| Reagent | 7–15% HCl (w/v) in ethanol |
| Temperature | 75–80°C |
| Reaction Time | 15 hours |
| Yield | 78–80% |
| Purity (HPLC) | 98% |
Amino Group Reactions
The primary amine undergoes:
-
Acylation : Reacts with anhydrides (e.g., acetic anhydride) to form amides.
-
Sulfonation : Tosyl or mesyl groups are introduced using p-toluenesulfonyl chloride or methanesulfonyl chloride, facilitating nucleophilic substitution .
Hydroxyl Group Protection
The hydroxyl group is protected as a silyl ether (e.g., TBDMS or TMS) using chlorosilanes in the presence of a base (e.g., imidazole) .
Stereochemical Stability
The (2S,3R) configuration remains intact under standard reaction conditions due to the rigidity of the Ru-BINAP catalyst system . Racemization is negligible (<2%) during ester hydrolysis or Boc deprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(a) tert-Butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate (CAS: 119626-06-1)
- Structural Differences : The (2R,3S) configuration is the enantiomer of the (2S,3R) compound, leading to mirror-image stereochemistry.
- Physicochemical Properties : Identical molecular formula and weight but distinct optical rotation and binding properties.
- Applications : Used in asymmetric synthesis but may exhibit divergent biological activity due to stereospecific enzyme interactions .
(b) (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric Acid
- Structural Differences: Replaces the tert-butyl ester with a carboxylic acid group.
- Applications: Functions as a β-hydroxy-α-amino acid derivative, relevant in peptide synthesis and enzyme inhibition studies .
Functional Group Modifications
(a) tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS: 162536-40-5)
- Structural Differences: Introduces a chlorine atom at the 4-position and replaces the amino group with a carbamate protected by tert-butyloxycarbonyl (Boc).
- Applications : Serves as a precursor in antiviral drug synthesis, leveraging the chloro substituent for nucleophilic substitution reactions .
(b) (2R,3S)-3-(N-BOC-amino)-1-oxirane-4-phenylbutane (CAS: N/A)
Backbone and Substituent Variations
(a) (2S,3R)-3-Phenylisoserine
- Structural Differences: Shortens the carbon chain to three carbons, with a hydroxyl and amino group on adjacent chiral centers.
- Applications : Key intermediate in taxol side-chain synthesis, highlighting the importance of stereochemistry in medicinal chemistry .
(b) tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate (CAS: 160232-08-6)
Physicochemical and Commercial Comparison
*Estimated based on market analogs.
Research and Industrial Relevance
- Stereochemical Impact : The (2S,3R) configuration in the target compound enhances binding to chiral catalysts and biological targets, as seen in enzyme-substrate interactions (e.g., HILDH binding modes in ).

- Synthetic Utility : tert-Butyl protection improves stability during solid-phase peptide synthesis (SPPS), while modifications like epoxidation () or halogenation () expand reactivity profiles.
- Cost Factors: The high price of the (2S,3R) isomer ($4,000/g) reflects challenges in asymmetric synthesis and purification, contrasting with cheaper analogs like (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid .
Preparation Methods
Synthetic Strategy Overview
The preparation of tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate typically employs diastereoselective synthesis using chiral auxiliaries or chiral starting materials to control stereochemistry. A prominent method involves the use of tert-butanesulfinamide chemistry to form chiral imines, which then undergo nucleophilic addition reactions to install the amino and hydroxy substituents with high stereocontrol.
Key Preparation Method: Diastereoselective Enolate Addition to tert-butanesulfinylimines
The core step in the synthesis is the enolate addition of methyl 2-((tert-butoxycarbonyl)oxy)acetate to an (S)-tert-butanesulfinylimine derivative. This reaction forms the amino acid backbone with the desired (2S,3R) stereochemistry in high yields (66–87%) and excellent diastereoselectivity.
This method leverages the chiral sulfinyl group as a directing auxiliary, which controls the facial selectivity of the nucleophilic attack on the imine carbon, thus setting the stereochemistry at the 2 and 3 positions of the butanoate chain.
The approach is well-documented and has been applied in the synthesis of complex natural products such as the side chain of Taxol, indicating its robustness and broad substrate scope.
Subsequent Functional Group Transformations
After the initial formation of the chiral intermediate, sequential hydrolysis of the methyl ester is performed to yield the corresponding carboxylic acid.
This acid is then coupled with suitable amino acid esters (e.g., proline methyl ester) to extend the peptide-like structure if desired.
Finally, global deprotection steps remove protecting groups such as the sulfinyl and Boc groups to yield the free amino and hydroxy functionalities in the final tert-butyl ester form.
Yield and Purity Considerations
Overall yields for the multi-step synthesis range from 52% to 76% , demonstrating efficient conversion through each stage.
The stereochemical purity is typically confirmed by chiral chromatographic methods and NMR spectroscopy, ensuring the (2S,3R) configuration is maintained.
The tert-butyl ester protecting group provides stability during synthesis and can be selectively removed under mild acidic conditions if needed.
Supporting Data from Structure-Activity Relationship (SAR) Studies
Research optimizing related aminopeptidase inhibitors (which include this compound analogues) utilized this synthetic route to generate a diverse compound library.
Table 1 (excerpted below) summarizes inhibitory activities of various analogues prepared by this method, highlighting the importance of stereochemistry and side chain modifications on biological activity:
| Compound | NT Side Chain (R1) | PEPD IC50 (μM) | XPNPEP1 IC50 (μM) |
|---|---|---|---|
| CQ31 (parent compound) | This compound | 0.67 ± 0.05 | 122 ± 2.5 |
| CQ42 | Modified side chain | 7.6 ± 0.74 | 241 ± 16 |
| CQ75 | Hydroxyl-modified | 0.30 ± 0.05 | 115 ± 9.4 |
- These data indicate that the synthetic method allows for systematic modification of the amino acid side chains, enabling fine-tuning of biological activity while maintaining stereochemical integrity.
Advantages of the tert-butanesulfinamide Approach
High stereoselectivity: Ensures the correct (2S,3R) configuration critical for biological function.
Versatility: Applicable to a wide range of substrates and side chains, facilitating SAR studies.
Scalability: Suitable for producing gram-scale quantities with consistent quality.
Mild reaction conditions: Protecting groups and intermediates are stable under typical reaction conditions, minimizing side reactions.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of (S)-tert-butanesulfinylimine | Chiral sulfinamide + aldehyde/ketone | Chiral imine intermediate | High (not specified) |
| 2 | Enolate addition | Methyl 2-((tert-butoxycarbonyl)oxy)acetate, base | Formation of chiral amino acid ester | 66–87 |
| 3 | Hydrolysis | Acidic/basic hydrolysis | Conversion to carboxylic acid | High |
| 4 | Coupling | Amino acid ester coupling agents | Extension of peptide chain | Moderate to high |
| 5 | Deprotection | Acidic conditions (e.g., TFA) | Removal of sulfinyl and Boc groups | High |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate, and how is stereochemical control achieved?
- Methodological Answer : The compound’s stereochemistry ((2S,3R)) is typically controlled via asymmetric catalysis or chiral pool synthesis. For example, enantioselective hydrogenation using Ru-based catalysts (e.g., MeO-POP ligands) can achieve high enantiomeric excess (ee) . Protecting groups (e.g., tert-butoxycarbonyl (Boc)) are often employed to stabilize the amino and hydroxyl functionalities during synthesis . Post-synthesis, recrystallization or chiral HPLC purification ensures stereochemical purity ≥95% .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for vicinal diols/amines) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention times and peak integration quantify ee .
- X-ray Crystallography : Resolves absolute configuration, especially when synthetic ambiguity exists .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO, MW 251.32) .
Q. What are the recommended storage conditions to maintain this compound’s stability?
- Methodological Answer : Store under inert gas (N or Ar) at –20°C in airtight containers to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation . Pre-synthesis, conduct stability tests under intended experimental conditions (e.g., pH, temperature) .
Advanced Research Questions
Q. How can researchers address contradictions in reported enantiomeric excess (ee) for this compound across synthetic protocols?
- Methodological Answer : Discrepancies in ee often arise from differences in:
- Catalyst Loading : Higher catalyst concentrations (e.g., 5 mol% vs. 2 mol%) may improve turnover but reduce selectivity .
- Reaction Temperature : Lower temperatures (0–5°C) favor kinetic control, enhancing ee .
- Workup Procedures : Aggressive acid/base treatments during Boc deprotection can racemize chiral centers; use mild conditions (e.g., TFA/DCM at 0°C) .
Q. What strategies optimize this compound’s solubility in aqueous-organic reaction systems?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/water (1:4) or THF/PBS buffer (pH 7.4) to enhance solubility while preserving stability .
- Derivatization : Convert the free amine to a hydrochloride salt or the hydroxyl group to a sulfate ester for improved aqueous compatibility .
- Micellar Catalysis : Nonionic surfactants (e.g., Triton X-100) can solubilize the compound in biphasic systems .
Q. How does the compound’s stereochemistry influence its reactivity in peptide coupling or glycosylation reactions?
- Methodological Answer : The (2S,3R) configuration imposes steric and electronic effects:
- Peptide Coupling : The β-hydroxy-α-amino acid motif participates in β-turn induction; coupling with DCC/HOBt at 0°C minimizes epimerization .
- Glycosylation : The hydroxyl group’s axial position favors nucleophilic attack in glycosyl donor synthesis; stereoselectivity is modulated by Lewis acids (e.g., TMSOTf) .
- Mechanistic Insight : DFT calculations or kinetic isotope effects (KIE) can elucidate transition-state interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

